

Application Notes: Abc 99 Monoclonal Antibody (Clone: 99-B4) for Western Blot

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Product Description

The **Abc 99** monoclonal antibody is a highly specific, mouse-derived IgG2a antibody designed for the detection of the human Kinase Regulator Omega (KRO) protein. The KRO protein is a critical component of the cellular stress response pathway, playing a key role in mediating cell survival signals. This antibody has been rigorously validated for use in Western Blot (WB) applications, providing a reliable tool for researchers studying cellular signaling, apoptosis, and drug development.

Quantitative Data & Specifications Table 1: General Characteristics



Characteristic	Specification	
Target Protein	Kinase Regulator Omega (KRO)	
Host Species	Mouse	
Clonality	Monoclonal	
Clone	99-B4	
Isotype	lgG2a	
Immunogen	Recombinant human KRO protein (amino acids 150-300)	
Purification	Protein A/G affinity chromatography	
Formulation	Liquid in PBS, pH 7.4, with 0.02% sodium azide and 50% glycerol	

Table 2: Application Recommendations

Application	Recommended Dilution	Starting Dilution
Western Blot (WB)	1:1000 - 1:2000	1:1000
Positive Control Lysate	HeLa cell lysate treated with UV	Not Applicable
Predicted MW	55 kDa	Not Applicable
Observed MW	55 kDa	Not Applicable

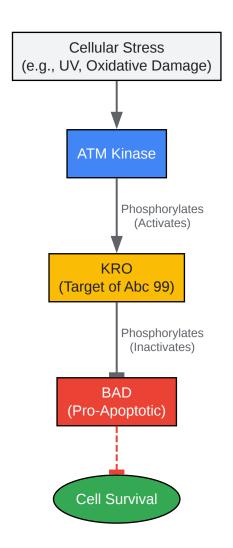
Table 3: Storage and Handling

Condition	Instructions
Shipping	Blue ice
Storage	Store at -20°C for one year. Avoid repeated freeze-thaw cycles.
Shelf Life	12 months from date of receipt



KRO Signaling Pathway

The Kinase Regulator Omega (KRO) is a downstream effector in the cellular stress response pathway. Upon exposure to cellular stressors like UV radiation or oxidative damage, the upstream kinase ATM is activated. ATM then phosphorylates and activates KRO. Activated KRO, in turn, phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival.



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Caption: The KRO signaling pathway in response to cellular stress.

Detailed Protocol: Western Blotting

This protocol provides a detailed workflow for detecting the KRO protein using the **Abc 99** monoclonal antibody.

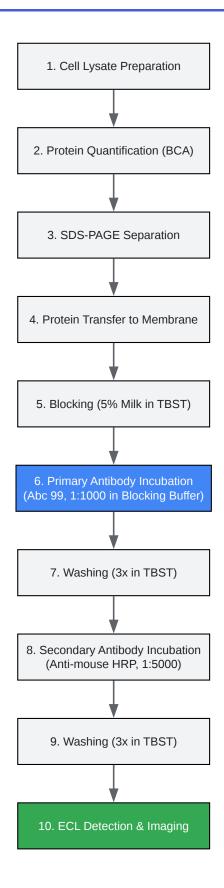


I. Materials Required

- · Reagents:
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - Laemmli sample buffer (4X)
 - Tris-Glycine SDS-PAGE gels (e.g., 10%)
 - PVDF or nitrocellulose membrane
 - Transfer buffer (Tris-Glycine with 20% methanol)
 - Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)
 - Primary Antibody: Abc 99 Monoclonal Antibody
 - Secondary Antibody: HRP-conjugated anti-mouse IgG
 - Enhanced Chemiluminescence (ECL) detection reagents
- Equipment:
 - Homogenizer/Sonicator
 - Centrifuge
 - Gel electrophoresis apparatus
 - Western blot transfer system
 - Imaging system (e.g., Chemidoc)

II. Experimental Workflow





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Caption: Standard workflow for Western Blotting using the Abc 99 antibody.



III. Step-by-Step Methodology

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cell pellet in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate) and store at -80°C.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

SDS-PAGE:

- Normalize protein samples to a final concentration of 1-2 μg/μL with RIPA buffer.
- Add 4X Laemmli sample buffer to each sample (to a final concentration of 1X) and boil at 95°C for 5 minutes.
- Load 20-30 μg of protein per lane onto a 10% Tris-Glycine gel.
- Run the gel at 120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 - A typical transfer is run at 100V for 90 minutes at 4°C.
 - Confirm transfer efficiency using Ponceau S staining.



· Immunoblotting:

- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the **Abc 99** antibody to 1:1000 in the blocking buffer.
 Incubate the membrane overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody (e.g., 1:5000) in blocking buffer. Incubate for 1 hour at room temperature.
- Final Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection:

- Prepare the ECL substrate according to the manufacturer's protocol.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. The expected band for KRO is ~55 kDa.
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